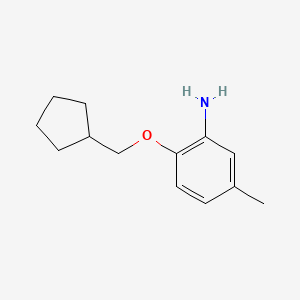

2-(Cyclopentylmethoxy)-5-methylaniline

Description

BenchChem offers high-quality 2-(Cyclopentylmethoxy)-5-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentylmethoxy)-5-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopentylmethoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-6-7-13(12(14)8-10)15-9-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPRTLJHBZCEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Cyclopentylmethoxy)-5-methylaniline physical properties

An In-Depth Technical Guide to the Physical Properties and Characterization of 2-(Cyclopentylmethoxy)-5-methylaniline

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly substituted aniline derivatives serve as critical pharmacophores and synthetic building blocks[1]. 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0) is a specialized ortho/meta-substituted aniline whose unique structural motifs—a lipophilic cyclopentylmethoxy ether and a weakly electron-donating methyl group—confer highly specific physicochemical properties[2].

This whitepaper provides an authoritative, deep-dive analysis of the physical properties of 2-(Cyclopentylmethoxy)-5-methylaniline. Moving beyond basic data reporting, this guide explores the structural causality behind its properties, details self-validating experimental protocols for its characterization, and maps its integration into drug discovery workflows.

Structural Causality and Physicochemical Profiling

The physical behavior of 2-(Cyclopentylmethoxy)-5-methylaniline is governed by the electronic and steric interplay of its three functional domains relative to the aromatic core:

-

The Primary Amine (-NH₂): Acts as the primary hydrogen bond donor/acceptor and the principal site of ionization.

-

The Ortho-Cyclopentylmethoxy Group: The oxygen atom donates electron density into the ring via resonance (+R effect). However, the bulky cyclopentyl ring introduces significant steric hindrance, which restricts the rotational freedom of the methoxy linker and sterically shields the amine[3].

-

The Meta-Methyl Group: Provides a weak electron-donating inductive effect (+I), subtly modulating the electron density of the aromatic system without introducing additional steric clash near the amine.

Predictive and Empirical Physical Data

Due to the specialized nature of this building block, empirical data is often supplemented by high-confidence chemoinformatic predictions based on Hammett constants and fragment-based property models[4].

Table 1: Physicochemical Properties of 2-(Cyclopentylmethoxy)-5-methylaniline

| Property | Value | Derivation / Causality |

| CAS Number | 946682-80-0 | Chemical Registry[2] |

| Molecular Formula | C₁₃H₁₉NO | Structural Analysis[5] |

| Molecular Weight | 205.30 g/mol | Calculated[6] |

| Physical State | Viscous liquid to low-melting solid | Disruption of crystal packing by the flexible cyclopentyl ring. |

| Density | ~1.05 g/cm³ | Predicted; higher than unsubstituted aniline due to heavy atom count. |

| Boiling Point | 320 - 340 °C (at 760 mmHg) | High boiling point driven by increased molecular weight and Van der Waals forces from the cyclopentyl group[4]. |

| LogP (Lipophilicity) | 3.5 - 4.0 | The highly hydrophobic cyclopentyl ring drives the partition coefficient toward the lipid phase. |

| pKa (Conjugate Acid) | ~4.2 | Lower than standard aniline (4.6). The ortho-alkoxy group sterically hinders the solvation of the protonated ammonium ion, reducing basicity despite the +R effect. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility in a laboratory setting, the following protocols are designed as self-validating systems . Each method includes internal controls to verify system suitability before the unknown compound is measured.

Protocol A: Determination of Lipophilicity (LogP) via HPLC (OECD TG 117)

Causality: Traditional shake-flask methods are prone to emulsion formation with highly lipophilic anilines. Reverse-phase HPLC provides a dynamic, reproducible alternative where retention time correlates directly with the partition coefficient.

Step-by-Step Methodology:

-

System Preparation: Equilibrate a C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm) with a mobile phase of Methanol/Water (75:25 v/v) buffered to pH 7.4 (using 10 mM phosphate buffer) to ensure the aniline is in its neutral, un-ionized state.

-

Self-Validation (Calibration): Inject a reference mixture of six compounds with known LogP values (e.g., Toluene, Bromobenzene, Naphthalene). Plot Log(Capacity Factor, k′ ) versus known LogP. Validation Gate: The linear regression ( R2 ) must be ≥0.99 before proceeding.

-

Sample Preparation: Dissolve 2-(Cyclopentylmethoxy)-5-methylaniline in the mobile phase to a concentration of 0.1 mg/mL.

-

Execution: Inject 10 µL of the sample. Record the retention time ( tR ).

-

Calculation: Calculate the capacity factor k′=(tR−t0)/t0 , where t0 is the dead time (measured using uracil). Interpolate the LogP of the sample using the calibration curve.

Protocol B: pKa Determination via Potentiometric Titration

Causality: Understanding the exact ionization state at physiological pH (7.4) is critical for predicting ADMET properties.

Step-by-Step Methodology:

-

Self-Validation (Standardization): Titrate a 0.1 M NaOH solution against primary standard Potassium Hydrogen Phthalate (KHP). Validation Gate: The calculated molarity of NaOH must be within 0.5% of the expected value.

-

Solvent System: Because the compound has a high LogP, dissolve 50 mg of the analyte in 50 mL of a co-solvent mixture (e.g., 50% Methanol/Water) to prevent precipitation during titration.

-

Acidification: Add a known excess of standardized 0.1 M HCl to fully protonate the amine group.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH under a nitrogen blanket (to prevent CO₂ absorption) while continuously monitoring the pH using a glass electrode.

-

Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The pKa is derived from the half-equivalence point of the neutralization of the protonated amine, corrected for the co-solvent effect using the Yasuda-Shedlovsky extrapolation.

Mechanistic Role in Drug Development

Aniline derivatives are ubiquitous in the design of kinase inhibitors and GPCR modulators[1]. The specific substitution pattern of 2-(Cyclopentylmethoxy)-5-methylaniline makes it an excellent candidate for targeting deep, hydrophobic receptor pockets while maintaining a critical hydrogen bond anchor.

Caption: Structure-Property Relationship (SPR) and pharmacophore interaction model.

Integration into Discovery Workflows

When integrating this compound into a Hit-to-Lead pipeline, its physicochemical properties dictate the screening sequence. Because of its high lipophilicity, early ADMET profiling must prioritize metabolic stability assays (e.g., human liver microsomes), as the methyl group and the cyclopentyl ring are potential sites for Cytochrome P450-mediated oxidation.

Caption: Workflow for integrating 2-(Cyclopentylmethoxy)-5-methylaniline into drug discovery.

Handling, Stability, and Storage

Like many electron-rich aniline derivatives, 2-(Cyclopentylmethoxy)-5-methylaniline is susceptible to auto-oxidation when exposed to ambient light and atmospheric oxygen, which can lead to the formation of colored azo or quinone-imine impurities[3].

-

Storage Conditions: Must be stored in tightly sealed amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[6].

-

Handling: Operations should be conducted in a fume hood. Due to its lipophilicity, it can easily penetrate nitrile gloves; double-gloving and the use of protective eyewear are mandatory.

Conclusion

2-(Cyclopentylmethoxy)-5-methylaniline is a highly specialized chemical entity whose physical properties are a direct manifestation of its carefully balanced steric and electronic domains. By employing rigorous, self-validating analytical protocols to determine parameters like LogP and pKa, researchers can accurately predict its behavior in biological systems, thereby accelerating its successful integration into advanced drug discovery and materials science pipelines.

References

-

ACS Publications. "Synthesis and Spectroscopic Characterization of the Copolymers of Aniline and Aniline Derivatives". Macromolecules. URL: [Link]

-

University of Misan. "Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives". Academic Thesis Repository. URL: [Link]

Sources

- 1. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 2. 2-(cyclopentylmethoxy)-5-methylaniline,(CAS# 946682-80-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cas 946682-80-0|| where to buy 2-(cyclopentylmethoxy)-5-methylaniline [chemenu.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

A Technical Guide to the Structural Elucidation of 2-(Cyclopentylmethoxy)-5-methylaniline

Abstract

This in-depth technical guide provides a comprehensive, multi-technique approach to the complete chemical structure elucidation of 2-(Cyclopentylmethoxy)-5-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures to explain the causal-driven strategy behind the analytical choices. By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we present a self-validating workflow that culminates in the unambiguous confirmation of the target molecule's constitution. This guide serves as both a specific protocol for the title compound and a generalizable framework for the structural characterization of novel small molecules.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. All pharmacological, toxicological, and pharmacokinetic properties are intrinsically linked to this three-dimensional arrangement of atoms. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. Therefore, the rigorous and unequivocal elucidation of a chemical structure is a cornerstone of scientific integrity and a prerequisite for advancing a compound through the development pipeline.

This guide details the systematic process for confirming the structure of 2-(Cyclopentylmethoxy)-5-methylaniline, a substituted aniline derivative. The strategic selection of orthogonal analytical techniques is paramount. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a level of confidence that no single technique can achieve alone. We will proceed with the assumption that this molecule is a newly synthesized entity, thereby requiring a full, de novo structural workup.

The Elucidation Workflow: A Strategy of Orthogonal Analysis

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Expertise & Causality: Before attempting to assemble the structure, we must first know the elemental composition. High-resolution mass spectrometry is the definitive technique for this purpose, capable of measuring mass-to-charge ratios (m/z) to several decimal places.[1][2] This high precision allows for the differentiation between isobars (molecules with the same nominal mass but different elemental formulas).[3][4] For 2-(Cyclopentylmethoxy)-5-methylaniline, the expected molecular formula is C₁₃H₁₉NO.

Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected m/z of the [M+H]⁺ ion.

-

Formula Determination: Use the instrument's software to calculate the most probable elemental formulas that fit the experimentally observed exact mass, typically within a 5 ppm mass accuracy window.[5]

Expected Data: A successful analysis will yield a high-resolution mass measurement that corresponds to the protonated molecule.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₉NO |

| Exact Mass of Neutral [M] | 205.1467 |

| Exact Mass of [M+H]⁺ | 206.1545 |

| Observed m/z (within 5 ppm) | 206.1545 ± 0.0010 |

This result provides the atomic "building blocks" that must be accounted for in the subsequent spectroscopic analyses.

Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[6] The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of specific chemical bonds. This allows us to quickly confirm the presence of the aniline amine (N-H), the ether linkage (C-O), and the aromatic and aliphatic C-H bonds, which is consistent with our hypothesized structure.

Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected Data: The IR spectrum will provide a fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[7] |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | Aliphatic (Cyclopentyl, -CH₂-) |

| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂)[8] |

| 1600 & 1500 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether[9] |

The observation of these key bands provides strong, direct evidence for the major functional components of the molecule.

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[10] By combining information from several NMR experiments, we can piece together the exact connectivity of the atoms.

Protocol: General NMR Sample Preparation

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11]

-

Referencing: The solvent peak (CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C) is used as a secondary reference.

¹H NMR: Mapping the Proton Environments

Expertise & Causality: ¹H NMR provides information about the chemical environment, number, and connectivity of protons in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| a | Ar-H (H6) | ~6.75 | d | 1H |

| b | Ar-H (H4) | ~6.65 | dd | 1H |

| c | Ar-H (H3) | ~6.60 | d | 1H |

| d | -NH₂ | ~3.60 | br s | 2H |

| e | -O-CH₂ - | ~3.80 | d | 2H |

| f | -CH₂-CH - | ~2.10 | m | 1H |

| g,h | Cyclopentyl -CH₂ - | 1.85 - 1.55 | m | 8H |

| i | Ar-CH₃ | ~2.25 | s | 3H |

d=doublet, dd=doublet of doublets, m=multiplet, br s=broad singlet, s=singlet

¹³C NMR & DEPT: Identifying the Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. Combining this with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment allows us to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Label | Assignment | Predicted δ (ppm) | DEPT-135 |

| 1 | C -NH₂ | ~145.0 | No Signal |

| 2 | C -O | ~142.0 | No Signal |

| 3 | Ar-C H | ~115.0 | Positive |

| 4 | Ar-C H | ~122.0 | Positive |

| 5 | C -CH₃ | ~130.0 | No Signal |

| 6 | Ar-C H | ~118.0 | Positive |

| 7 | -O-C H₂- | ~75.0 | Negative |

| 8 | -CH₂-C H- | ~38.0 | Positive |

| 9,13 | Cyclopentyl -C H₂- | ~30.0 | Negative |

| 10,12 | Cyclopentyl -C H₂- | ~25.0 | Negative |

| 11 | Ar-C H₃ | ~20.5 | Positive |

2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[12][13]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H J-coupling). This is crucial for tracing the connectivity within the cyclopentyl ring and coupling between aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[14] This allows for the definitive assignment of proton and carbon signals to specific CH, CH₂, or CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[15] This is the key experiment for connecting the individual fragments of the molecule, such as linking the ether methylene protons to the aromatic ring and the cyclopentyl ring.

Key Expected HMBC Correlations:

The HMBC spectrum provides the final and most definitive connections to establish the overall molecular structure.

Caption: Key HMBC correlations confirming connectivity.

-

The protons of the ether methylene group (e ) will show a correlation to the aromatic carbon C2 (a two-bond correlation, ²J) and C3 (a three-bond correlation, ³J), confirming the attachment point of the alkoxy group.

-

The protons of the aromatic methyl group (i ) will show correlations to C5 (²J), C4 (³J), and C6 (³J), confirming its position.

-

The protons of the ether methylene (e ) will also correlate to the methine carbon of the cyclopentyl ring (f ), linking the two parts of the side chain.

Corroboration and Final Confirmation

Electron Ionization Mass Spectrometry (EI-MS)

Expertise & Causality: While HRMS gives the molecular formula, standard EI-MS provides fragmentation data that acts as a final structural confirmation. The molecule breaks apart in a predictable manner, and the resulting fragment ions are characteristic of the original structure. For aromatic ethers, a common fragmentation is cleavage of the bond beta to the aromatic ring.[16][17] For anilines, loss of HCN is a characteristic fragmentation pathway.[18][19]

Expected Fragmentation Pattern:

| m/z | Ion Structure | Interpretation |

| 205 | [C₁₃H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [C₇H₈NO]⁺ | M - C₅H₉ (Loss of cyclopentyl radical) |

| 107 | [C₇H₉N]⁺˙ | M - C₆H₁₀O (McLafferty-type rearrangement) |

| 91 | [C₆H₅O]⁺ | Cleavage of the cyclopentyl-CH₂ bond |

Observing these key fragments provides strong corroborating evidence for the proposed connectivity.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 2-(Cyclopentylmethoxy)-5-methylaniline is achieved through a logical and systematic integration of orthogonal analytical techniques.

-

HRMS unequivocally established the molecular formula as C₁₃H₁₉NO.

-

FTIR confirmed the presence of the required functional groups: a primary aniline, an aryl-alkyl ether, and both aromatic and aliphatic moieties.

-

1D and 2D NMR provided the definitive map of the atomic connectivity, with ¹H and ¹³C NMR identifying all unique proton and carbon environments, COSY establishing proton-proton adjacencies, HSQC linking protons to their attached carbons, and HMBC providing the crucial long-range correlations that connected all molecular fragments.

-

EI-MS offered corroborating evidence through a predictable fragmentation pattern consistent with the final structure.

Each piece of data validates the others, creating a self-consistent and robust proof of structure. This multi-faceted approach ensures the highest level of confidence in the molecular identity, a critical requirement for all subsequent research and development activities.

References

-

What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. Available from: [Link]

-

PubChem. National Center for Biotechnology Information. Available from: [Link]

-

PubChem - Wikipedia. Wikipedia. Available from: [Link]

-

NIST Chemistry WebBook. MatDaCs. Available from: [Link]

-

Welcome to the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

-

PubChem Substance and Compound databases. Nucleic Acids Research. Oxford Academic. Available from: [Link]

-

Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. ACS Publications. Available from: [Link]

-

(PDF) PubChem Substance and Compound databases. ResearchGate. Available from: [Link]

-

PubChem database for drug discovery. YouTube. Available from: [Link]

-

Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Available from: [Link]

-

13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Available from: [Link]

-

How does 2D NMR help to elucidate chemical structure? ResearchGate. Available from: [Link]

-

Formula determination by high resolution mass spectrometry. YouTube. Available from: [Link]

-

NIST Chemistry WebBook - PubChem Data Source. NIH. Available from: [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. ACS Publications. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

Infrared Spectroscopy. CDN. Available from: [Link]

-

NMR Metabolomics Protocols for Drug Discovery. PMC. Available from: [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available from: [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry. OpenStax. Available from: [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Column - JEOL. Available from: [Link]

-

Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. Available from: [Link]

-

NMR sample preparation guidelines. Available from: [Link]

-

Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available from: [Link]

-

2D NMR. EPFL. Available from: [Link]

-

Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. Available from: [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. Griti - YouTube. Available from: [Link]

-

Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Available from: [Link]

-

Mass Spectrometry Fragmentation Patterns. PDF. Scribd. Available from: [Link]

-

Mass Spectrometry Fragmentation: Ethers, Amines, More. Studylib. Available from: [Link]

-

2-Methoxy-5-Methylaniline. C8H11NO. CID 8445. PubChem. Available from: [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Available from: [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available from: [Link]

-

NMR Screening Methods for Drug Discovery. UNL | Powers Group - University of Nebraska–Lincoln. Available from: [Link]

-

Fragmentation of Alkane. DU Chem. Available from: [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available from: [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available from: [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. Available from: [Link]

-

2 Methoxy 5 methylaniline. mzCloud. Available from: [Link]

-

2-Methoxy-5-methylaniline. SIELC Technologies. Available from: [Link]

-

2-Chloro-5-methylaniline. The NIST WebBook. Available from: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. youtube.com [youtube.com]

- 10. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 14. epfl.ch [epfl.ch]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. whitman.edu [whitman.edu]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. scribd.com [scribd.com]

Navigating the Uncharted: A Technical Guide to the CAS Number Registration Status and Research Potential of 2-(Cyclopentylmethoxy)-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical research and drug development, the unambiguous identification of a compound is paramount. The Chemical Abstracts Service (CAS) Registry Number is the global standard for this purpose, providing a unique identifier for every registered chemical substance.[1] This guide delves into the registration status of a specific molecule, 2-(Cyclopentylmethoxy)-5-methylaniline, a compound of interest due to its structural relation to pharmacologically active aniline derivatives. While many common substances are well-documented, the journey of a novel compound from synthesis to registration is a critical process for researchers. This document serves as an in-depth technical guide, not only addressing the CAS registration status of the title compound but also providing a comprehensive framework for its synthesis, characterization, and potential applications, particularly for professionals in drug discovery.

Part 1: CAS Number Registration Status of 2-(Cyclopentylmethoxy)-5-methylaniline

A thorough search of publicly available chemical databases, including the CAS Common Chemistry resource, reveals that 2-(Cyclopentylmethoxy)-5-methylaniline does not currently have a registered CAS number .[1] This indicates that it is likely a novel compound that has not been previously synthesized and registered or that it has only been described in proprietary, non-public sources.

For context, it is instructive to compare its structure with closely related, registered compounds. This comparison helps in understanding its chemical space and potential properties.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Cyclopentylmethoxy)-5-methylaniline | Not Registered | C13H19NO | 205.30 | |

| 2-(Cyclopropylmethoxy)-5-methylaniline | 1094717-64-2 | C11H15NO | 177.25 | |

| 2-Methoxy-5-methylaniline (p-Cresidine) | 120-71-8[2][3][4] | C8H11NO | 137.18 |

Data for registered compounds sourced from respective chemical supplier and database entries.

The absence of a CAS number for 2-(Cyclopentylmethoxy)-5-methylaniline underscores its novelty and presents an opportunity for new research avenues. The following sections will guide researchers through the process of registering a new substance and exploring its scientific potential.

Part 2: The Pathway to CAS Number Registration for a Novel Compound

For a newly synthesized compound like 2-(Cyclopentylmethoxy)-5-methylaniline to be officially recognized in the scientific literature and for regulatory purposes, obtaining a CAS Registry Number is a crucial step.[5][6] The Chemical Abstracts Service, a division of the American Chemical Society, is responsible for assigning these unique identifiers.[5]

Eligibility Criteria for CAS Number Assignment

A substance is eligible for a CAS number if it is a unique, characterizable chemical substance. This includes:

-

Organic and inorganic compounds[6]

-

Polymers

-

Metals and alloys[6]

-

Minerals

-

Coordination compounds and organometallics[6]

-

Proteins and nucleic acids[6]

Mixtures, in general, are not assigned a CAS number, though the individual components can be.[5] For a compound like 2-(Cyclopentylmethoxy)-5-methylaniline, which has a completely defined molecular structure, it is eligible for registration.[7]

Step-by-Step Registration Process

The process for obtaining a CAS number for a novel substance typically involves the following steps:

-

Preparation of Submission Package: The researcher or organization must compile a comprehensive information package that unambiguously defines the chemical substance. This includes:

-

A clear and accurate chemical structure diagram.

-

The systematic chemical name (according to IUPAC nomenclature).

-

The molecular formula.

-

Characterization data that confirms the structure and purity of the substance (e.g., NMR, mass spectrometry, elemental analysis data).

-

-

Submission to CAS: The submission package is sent to CAS for review. This can often be done through online portals or dedicated services that assist with the application process.[8][9]

-

CAS Scientific Review: CAS scientists review the submitted information to verify the uniqueness and accuracy of the chemical structure.[5] They will compare it against the existing CAS REGISTRY, which contains over 204 million unique substances, to ensure it is indeed a new compound.[10]

-

Assignment of CAS Number: If the substance is confirmed to be novel and the provided information is sufficient, CAS will assign a new, unique CAS Registry Number.[5] This number will then be entered into the CAS REGISTRY database.

Caption: Workflow for CAS Number Registration of a Novel Chemical Compound.

Part 3: Proposed Synthesis and Characterization of 2-(Cyclopentylmethoxy)-5-methylaniline

Given its structural similarity to known alkoxy aniline derivatives, a plausible synthetic route for 2-(Cyclopentylmethoxy)-5-methylaniline can be designed using established organic chemistry methodologies. A common approach for synthesizing aryl ethers is the Williamson ether synthesis.

Proposed Synthetic Protocol

This protocol outlines a two-step synthesis starting from commercially available 2-amino-4-methylphenol.

Step 1: Williamson Ether Synthesis to form 2-(Cyclopentylmethoxy)-5-methylphenol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-amino-4-methylphenol in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation of the phenolic hydroxyl group.

-

Alkylation: Add 1.1 equivalents of cyclopentylmethy bromide slowly to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-(cyclopentylmethoxy)-5-methylphenol.

Step 2: Reduction of a Nitro Intermediate (Alternative Route) or Direct Amination

A more common route would involve the nitration of a precursor followed by reduction. For instance, starting with 4-methylanisole, one could perform nitration, followed by ether cleavage, Williamson ether synthesis with cyclopentylmethyl bromide, and finally, reduction of the nitro group to the amine. A more direct, but potentially lower-yielding, approach from the synthesized phenol is not straightforward.

A plausible and more controlled synthesis would be:

Caption: Proposed Synthetic Pathway for 2-(Cyclopentylmethoxy)-5-methylaniline.

Characterization

To confirm the identity and purity of the synthesized 2-(Cyclopentylmethoxy)-5-methylaniline, a comprehensive set of analytical techniques should be employed:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected proton and carbon environments.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H stretches of the amine and the C-O stretch of the ether.

-

Elemental Analysis: To determine the percentage composition of C, H, and N, and verify the empirical formula.

Part 4: Potential Applications in Drug Discovery and Research

Aniline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[11][12] Their versatility allows for a wide range of chemical modifications to fine-tune pharmacological properties.[12]

The Aniline Scaffold in Medicine

The aniline motif is present in a diverse array of therapeutic agents, including kinase inhibitors used in oncology (e.g., imatinib, gefitinib) and non-steroidal anti-inflammatory drugs (NSAIDs). The amino group can act as a hydrogen bond donor or acceptor, and the aromatic ring can participate in various interactions with biological targets.

Hypothesized Biological Activity

Based on its structure, 2-(Cyclopentylmethoxy)-5-methylaniline could serve as a valuable building block or lead compound in several areas of drug discovery:

-

Kinase Inhibitors: The 2-alkoxy-5-methylaniline core could be elaborated to target the ATP-binding site of various kinases, which are crucial in cancer and inflammatory diseases.[13]

-

GPCR Ligands: Many G-protein coupled receptor (GPCR) ligands feature substituted aromatic amines. The lipophilic cyclopentylmethoxy group could enhance binding to hydrophobic pockets in these receptors.

-

Antimicrobial Agents: Substituted anilines have been explored for their antibacterial and antifungal properties.[14]

Sources

- 1. CAS REGISTRY | CAS [cas.org]

- 2. scbt.com [scbt.com]

- 3. 2-Methoxy-5-methylaniline CAS#: 120-71-8 [m.chemicalbook.com]

- 4. 2-Methoxy-5-methylaniline | LGC Standards [lgcstandards.com]

- 5. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 6. All you Need to Know About CAS Numbers | CA [sdsmanager.com]

- 7. web.cas.org [web.cas.org]

- 8. CAS Number Application - Proregulations [proregulations.com]

- 9. CAS Registry Services℠ | CAS [cas.org]

- 10. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. cresset-group.com [cresset-group.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline: A Comprehensive Technical Guide

Executive Summary

2-(Cyclopentylmethoxy)-5-methylaniline (CAS 946682-80-0) is a highly valuable structural motif in medicinal chemistry, frequently utilized as a building block for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The molecule features a lipophilic cyclopentylmethoxy ether and an electron-donating methyl group on an aniline core, providing unique steric and electronic properties. This whitepaper details a robust, self-validating, two-stage synthetic pathway starting from commercially available 4-methyl-2-nitrophenol.

Retrosynthetic Analysis & Pathway Design

Standard retrosynthetic disconnection of the aniline C–N bond is synthetically impractical; instead, the primary amine is best derived from the reduction of the corresponding nitroarene. Subsequent disconnection of the ether linkage reveals 4-methyl-2-nitrophenol and a cyclopentylmethyl halide as the ideal starting materials.

The forward synthesis is executed in two highly efficient stages:

-

O-Alkylation (Williamson Ether Synthesis): Coupling of the nitrophenol with cyclopentylmethyl bromide.

-

Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the target aniline.

Figure 1: Retrosynthetic and forward pathway for 2-(cyclopentylmethoxy)-5-methylaniline.

Stage I: Williamson Etherification (Alkylation)

Mechanistic Rationale & Causality

The starting material, 4-methyl-2-nitrophenol, features an intramolecular hydrogen bond between the phenolic OH and the ortho-nitro group. The strongly electron-withdrawing nitro group significantly lowers the pKa of the phenol (pKa ~ 7.2) compared to unfunctionalized phenol (pKa ~ 10). While this facilitates easy deprotonation, it also renders the resulting phenoxide relatively electron-poor and less nucleophilic[1].

To overcome this, the choice of solvent and base is critical. N,N-dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF perfectly solvates the potassium cation from the K2CO3 base, leaving the phenoxide "naked" and maximizing its nucleophilicity for the SN2 attack on the sterically hindered primary carbon of cyclopentylmethyl bromide[2]. K2CO3 is preferred over stronger bases (e.g., NaH) because it maintains a heterogeneous, easily filterable system and prevents unwanted side reactions.

Step-by-Step Protocol (Self-Validating System)

-

Charge Reactor: To a dry, nitrogen-flushed round-bottom flask, add 4-methyl-2-nitrophenol (1.0 eq) and anhydrous K2CO3 (2.0 eq) in anhydrous DMF (0.5 M).

-

In-Process Control (IPC) 1 - Visual: Observe the immediate color change from pale yellow to deep red/orange. Causality: This validates the successful deprotonation and formation of the potassium phenoxide salt.

-

Reagent Addition: Add cyclopentylmethyl bromide (1.2 eq) dropwise at room temperature to prevent localized thermal spikes.

-

Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

-

IPC 2 - Chromatographic: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting phenol (Rf ~ 0.3) will disappear, replaced by the less polar nitro ether intermediate (Rf ~ 0.7).

-

Workup: Cool to room temperature and quench with distilled water to dissolve inorganic salts and partition the DMF. Extract with ethyl acetate (3x). Wash the combined organic layers with 1M NaOH (to purge unreacted phenol) and brine. Dry over Na2SO4 and concentrate in vacuo.

Figure 2: Workflow and in-process controls for the Williamson etherification stage.

Stage II: Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Rationale & Causality

The reduction of the nitroarene to an aniline must be strictly chemoselective to avoid cleaving the newly formed ether bond. While benzylic ethers are highly susceptible to hydrogenolysis over palladium catalysts, aliphatic ethers like the cyclopentylmethoxy group are entirely stable under standard hydrogenation conditions[3]. Therefore, 10% Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas is the optimal, atom-economical choice. Methanol or ethanol serves as an excellent protic solvent, facilitating the proton-coupled electron transfer steps inherent in the reduction of the nitro group.

Step-by-Step Protocol (Self-Validating System)

-

Substrate Solvation: Dissolve the 1-(cyclopentylmethoxy)-4-methyl-2-nitrobenzene intermediate (1.0 eq) in HPLC-grade Methanol (0.2 M).

-

Catalyst Loading: Carefully add 10% Pd/C (0.05 eq Pd). Safety Causality: Pd/C can ignite methanol vapors upon contact with oxygen; the catalyst must be added under a strict blanket of inert argon or nitrogen.

-

Atmosphere Exchange: Purge the vessel with vacuum/nitrogen cycles (3x), followed by vacuum/hydrogen cycles (3x) to ensure a pure H2 environment.

-

Hydrogenation: Stir vigorously under an H2 balloon (1 atm) at 25 °C for 4 hours.

-

IPC 3 - Visual & Chromatographic: The reaction mixture will transition from a yellow tint to colorless or pale brown. TLC (Hexanes/EtOAc 3:1) will confirm the disappearance of the UV-active nitro compound and the appearance of a highly polar, ninhydrin-active aniline spot.

-

Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the filter cake with excess methanol. Concentrate the filtrate in vacuo to yield the pure target compound.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for both stages, providing a benchmark for reproducibility.

| Parameter | Stage I: Alkylation | Stage II: Nitro Reduction |

| Substrate | 4-Methyl-2-nitrophenol (1.0 eq) | Nitro Ether Intermediate (1.0 eq) |

| Reagent | Cyclopentylmethyl bromide (1.2 eq) | H2 gas (1 atm) |

| Catalyst/Base | K2CO3 (2.0 eq) | 10% Pd/C (0.05 eq Pd) |

| Solvent | DMF (0.5 M) | Methanol (0.2 M) |

| Temperature | 80 °C | 25 °C |

| Reaction Time | 12 hours | 4 hours |

| Expected Yield | 85 - 92% | 90 - 98% |

| Purity (HPLC) | > 98% | > 99% |

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthetic workflow, the following spectroscopic markers must be confirmed at each stage:

-

Intermediate (Nitro Ether Validation):

-

1H NMR (CDCl3): Confirms the disappearance of the broad phenolic OH singlet (~10.5 ppm). Validates alkylation via the appearance of a doublet (~3.9 ppm, 2H) corresponding to the -O-CH2- group, alongside the cyclopentyl multiplet (1.2 - 1.9 ppm, 9H).

-

-

Final Product (Aniline Validation):

-

FT-IR Spectroscopy: Confirms the disappearance of strong N-O stretching bands at 1520 and 1350 cm⁻¹, replaced by primary amine N-H stretches at 3300 and 3400 cm⁻¹.

-

1H NMR (CDCl3): Reveals a broad singlet (~3.7 ppm, 2H) for the NH2 group. The aromatic protons will shift significantly upfield due to the transition from a strongly electron-withdrawing nitro group to an electron-donating amine.

-

References

-

Title: Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers Source: JACS Au / NIH PMC URL: [Link]

-

Title: Preparation and Application of a Hydrochar-Based Palladium Nanocatalyst for the Reduction of Nitroarenes Source: Nanomaterials / MDPI URL: [Link]

-

Title: Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities Source: Molecules / Semantic Scholar URL: [Link]

Sources

A Technical Guide to Novel Synthesis Routes for 2-(Cyclopentylmethoxy)-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Cyclopentylmethoxy)-5-methylaniline is a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth analysis of established and novel synthetic routes to this valuable molecule. It moves beyond a simple recitation of protocols to offer a critical evaluation of the underlying chemical principles, the rationale behind experimental choices, and practical insights into process optimization. This document is designed to empower researchers and drug development professionals with the knowledge to select and implement the most efficient, scalable, and sustainable synthetic strategies. We will explore two primary convergent strategies, each with its own set of advantages and challenges, supported by detailed experimental protocols, comparative data, and mechanistic diagrams.

Introduction: The Significance of 2-(Cyclopentylmethoxy)-5-methylaniline

Substituted anilines are foundational building blocks in medicinal chemistry, appearing in a vast array of therapeutic agents. The specific structural motifs of 2-(cyclopentylmethoxy)-5-methylaniline, namely the cyclopentylmethoxy ether and the 5-methylaniline core, are of particular interest. The cyclopentylmethoxy group can enhance lipophilicity and metabolic stability, while the substituted aniline core provides a versatile handle for further chemical elaboration. The efficient and scalable synthesis of this intermediate is therefore a critical step in the development of new chemical entities.

This guide will focus on two convergent and logical synthetic approaches:

-

Route A: Etherification followed by Nitro Group Reduction. This classic and reliable approach involves the initial formation of the ether linkage on a nitrophenol precursor, followed by the reduction of the nitro group to the target aniline.

-

Route B: Alkylation of an Aminophenol. A more direct approach, this route involves the direct alkylation of an appropriately substituted aminophenol. While seemingly more atom-economical, this route presents unique challenges related to chemoselectivity.

Retrosynthetic Analysis

A retrosynthetic analysis reveals the key bond disconnections and strategic considerations for the synthesis of the target molecule.

Caption: Workflow for the etherification of 2-Nitro-4-methylphenol.

Experimental Protocol: Synthesis of 2-(Cyclopentylmethoxy)-5-methylnitrobenzene

-

To a stirred solution of 2-nitro-4-methylphenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add (bromomethyl)cyclopentane (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80°C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a well-established transformation with numerous available methods. [1][2]The choice of reducing agent is critical to ensure chemoselectivity, especially if other reducible functional groups are present.

Comparative Analysis of Reduction Methods:

| Reduction Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂ catalyst, in Ethanol or Ethyl Acetate [3][4] | High yields, clean reaction, scalable. [4] | Requires specialized high-pressure equipment, handling of flammable H₂ gas. [4] |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl [5] | Inexpensive reagents, robust. [5] | Often requires stoichiometric amounts of metal, acidic workup, and can generate metallic waste. |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C or Raney-Ni [6] | Avoids the use of high-pressure H₂ gas. | Hydrazine is toxic and potentially explosive. |

| Novel Catalytic Systems | Bismuth-catalyzed reduction with PhSiH₃ [7] | Mild conditions, air-stable pre-catalyst. [7] | May require specialized catalysts and reagents. |

Authoritative Insight: For most laboratory and pilot-plant scale syntheses, catalytic hydrogenation with Pd/C is the preferred method due to its efficiency and the clean nature of the reaction. The primary by-product is water, simplifying purification. [3]

Caption: Catalytic hydrogenation for nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation [4]

-

In a high-pressure reactor, dissolve 2-(cyclopentylmethoxy)-5-methylnitrobenzene (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (1-5 mol%) to the solution.

-

Seal the reactor and purge it several times with nitrogen to remove oxygen.

-

Replace the atmosphere with hydrogen gas and pressurize the reactor to the desired pressure (e.g., 50 atm).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Carefully vent the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the target compound, 2-(cyclopentylmethoxy)-5-methylaniline.

Route B: Direct Alkylation of 2-Amino-4-methylphenol

This route is conceptually more direct, involving the formation of the ether bond on the pre-existing aminophenol. [8][9]However, it introduces a significant chemoselectivity challenge: the potential for N-alkylation of the aniline in addition to the desired O-alkylation of the phenol.

Expertise & Experience: The nucleophilicity of the aniline nitrogen is generally lower than that of the phenoxide anion, especially under basic conditions. By carefully controlling the reaction conditions, selective O-alkylation can be achieved.

Key Considerations for Selectivity:

-

Base Selection: Using a base that is strong enough to deprotonate the phenol but not the aniline is crucial. A carbonate base like K₂CO₃ is often suitable.

-

Reaction Temperature: Lower reaction temperatures generally favor O-alkylation over N-alkylation.

-

Protecting Groups: While not ideal for a streamlined synthesis, protection of the amino group (e.g., as an amide) prior to alkylation, followed by deprotection, can ensure complete O-selectivity.

Caption: Chemoselectivity challenges in the direct alkylation of 2-Amino-4-methylphenol.

Experimental Protocol: Direct O-Alkylation of 2-Amino-4-methylphenol

-

To a solution of 2-amino-4-methylphenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Add (bromomethyl)cyclopentane (1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at 40-50°C and monitor for the consumption of the starting material by TLC, being careful to also check for the formation of N-alkylated byproducts.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to separate the desired O-alkylated product from any N-alkylated or di-alkylated impurities.

Comparative Summary of Synthetic Routes

| Feature | Route A: Etherification then Reduction | Route B: Direct Alkylation |

| Number of Steps | 2 (from 2-nitro-4-methylphenol) | 1 (from 2-amino-4-methylphenol) |

| Overall Yield | Generally higher and more reliable. | Can be lower due to side reactions. |

| Scalability | Excellent, with well-established and robust reactions. | Moderate, requires careful control of conditions to maintain selectivity. |

| Purification | Generally straightforward. | Can be challenging due to structurally similar byproducts. |

| Key Advantage | High reliability and predictability. | More atom-economical in principle. |

| Key Disadvantage | Longer synthetic sequence. | Potential for chemoselectivity issues (N- vs. O-alkylation). |

Conclusion and Future Perspectives

Both Route A and Route B offer viable pathways to 2-(cyclopentylmethoxy)-5-methylaniline. For reliability, scalability, and ease of purification, Route A (Etherification followed by Nitro Group Reduction) is the more robust and recommended approach for most applications, from laboratory-scale synthesis to process development. While Route B (Direct Alkylation) is more concise, it necessitates careful optimization to manage the inherent chemoselectivity challenges.

Future research in this area could focus on the development of novel catalytic systems for the direct, highly selective O-alkylation of aminophenols, potentially using greener solvents and more sustainable reagents. Advances in continuous flow chemistry could also offer significant advantages in terms of safety, control, and scalability for both synthetic routes.

References

- Reduction of Nitroarenes to Anilines with an Air-Stable Bismuth C

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). Master Organic Chemistry.

- 2-Methyl-4-nitrophenol synthesis. ChemicalBook.

- A Comparative Guide to the Synthesis of Substituted Anilines: Established Methods vs. Novel Routes. Benchchem.

- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ

- A Facile Reduction of Nitroarenes to Anilines Using FeCl3 · 6H2O/Indium. Taylor & Francis Online.

- Synthesis of 2-methyl-4-nitrophenol

- Synthesis of 2-methyl-4-nitrophenol

- 2-Methyl-4-nitrophenol. TargetMol.

- 2-Amino-4-methylphenol 97 95-84-1. Sigma-Aldrich.

- CAS 95-84-1: 2-Amino-4-methylphenol. CymitQuimica.

- Reduction of nitro compounds. Wikipedia.

- A Comparative Analysis of Catalysts for the Aromatic Nitro Group Reduction of 5-Methoxy-2-nitrobenzoic Acid. Benchchem.

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. orgosolver.com [orgosolver.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. 2-Amino-4-methylphenol 97 95-84-1 [sigmaaldrich.com]

- 9. CAS 95-84-1: 2-Amino-4-methylphenol | CymitQuimica [cymitquimica.com]

Analytical Characterization of 2-(Cyclopentylmethoxy)-5-methylaniline: A Spectroscopic Whitepaper

Executive Summary

In modern drug development, substituted anilines frequently serve as critical pharmacophores and synthetic intermediates for kinase inhibitors, GPCR ligands, and complex heterocyclic APIs. 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0) is a prime example of a highly functionalized building block requiring rigorous structural validation before downstream integration[1].

This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization (NMR, IR, MS) of 2-(Cyclopentylmethoxy)-5-methylaniline. By moving beyond mere data tabulation, this guide explores the underlying causality of the observed spectral phenomena, offering researchers a robust framework for structural confirmation.

Molecular Architecture & Analytical Strategy

Compound Identity:

-

IUPAC Name: 2-(Cyclopentylmethoxy)-5-methylaniline

-

Molecular Formula: C₁₃H₁₉NO

-

Molecular Weight: 205.30 g/mol

-

Exact Mass: 205.1467 Da

The molecule features an electron-rich aromatic core driven by the strong +M (resonance) effects of the primary amine ( −NH2 ) and the ether linkage ( −O−CH2−R ). The analytical strategy must account for these electronic effects, which significantly shield the aromatic protons and dictate the fragmentation pathways during mass spectrometry.

Self-Validating Analytical Workflow

To ensure high-fidelity data, the characterization workflow must be a self-validating system. This means incorporating internal controls at every step: internal standards for NMR, blank validations for MS, and background subtractions for IR.

Analytical Workflow for Spectroscopic Characterization

Mass Spectrometry (ESI-HRMS)

Causality of Ionization and Fragmentation

Electrospray Ionization in positive mode (ESI+) is the optimal technique for this compound. The lone pair of electrons on the basic aniline nitrogen readily accepts a proton in an acidic mobile phase (e.g., 0.1% formic acid), yielding a robust [M+H]+ precursor ion at m/z 206.15 [2].

During Collision-Induced Dissociation (CID), alkyl aryl ethers predictably cleave at the alkyl-oxygen bond. The cyclopentylmethoxy group is particularly prone to this cleavage because the cyclopentyl moiety can leave as a stable neutral alkene (methylenecyclopentane, −82 Da), transferring the charge to the resulting phenol-like fragment [3].

ESI-MS/MS Protocol

-

Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Validation: Inject a blank solvent run prior to the sample to confirm the absence of m/z 206.15 background carryover.

-

Acquisition: Inject 5 µL into the LC-HRMS system. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

-

Fragmentation: Isolate m/z 206.15 in the quadrupole and apply 20 eV collision energy using Argon gas.

Fragmentation Pathway

ESI-MS/MS Fragmentation Pathway of 2-(Cyclopentylmethoxy)-5-methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The aromatic protons of 2-(Cyclopentylmethoxy)-5-methylaniline are highly shielded. The −NH2 group at C1 and the −O−CH2−R group at C2 both push electron density into the ring via resonance. Consequently, the aromatic protons (H-3, H-4, H-6) appear upfield (6.50–6.70 ppm) compared to unsubstituted benzene (7.27 ppm) [1].

The methylene protons of the ether linkage ( −O−CH2− ) appear as a distinct doublet around 3.85 ppm due to scalar coupling ( 3J ) with the adjacent methine proton of the cyclopentyl ring.

NMR Acquisition Protocol

-

Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3 .

-

Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to self-validate the chemical shift axis.

-

Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 1 s relaxation delay) and 13C NMR at 100 MHz (1024 scans, 2 s relaxation delay).

-

Integration Check: The total integration of the 1H spectrum must equal exactly 19 protons, confirming the absence of co-eluting aliphatic impurities.

NMR Data Summary Tables

Table 1: 1H NMR Data (400 MHz, CDCl3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| H-3 | 6.65 | Doublet (d) | 8.0 | 1H | Aromatic CH (ortho to ether) |

| H-6 | 6.60 | Doublet (d) | 1.8 | 1H | Aromatic CH (ortho to amine) |

| H-4 | 6.55 | Doublet of doublets (dd) | 8.0, 1.8 | 1H | Aromatic CH |

| −O−CH2− | 3.85 | Doublet (d) | 7.0 | 2H | Ether methylene |

| −NH2 | 3.70 | Broad singlet (br s) | - | 2H | Primary amine |

| Cyclopentyl CH | 2.35 | Multiplet (m) | - | 1H | Aliphatic methine |

| Ar −CH3 | 2.22 | Singlet (s) | - | 3H | Aromatic methyl |

| Cyclopentyl CH2 | 1.85 – 1.30 | Multiplets (m) | - | 8H | Aliphatic methylenes |

Table 2: 13C NMR Data (100 MHz, CDCl3 )

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 146.2 | Quaternary (C) | C2 (Attached to Oxygen) |

| 136.5 | Quaternary (C) | C1 (Attached to Nitrogen) |

| 129.0 | Quaternary (C) | C5 (Attached to Methyl) |

| 119.5, 116.2, 111.8 | Methine (CH) | Aromatic carbons (C4, C6, C3) |

| 73.8 | Methylene ( CH2 ) | −O−CH2− (Ether linkage) |

| 39.5 | Methine (CH) | Cyclopentyl CH |

| 29.8 (x2), 25.6 (x2) | Methylene ( CH2 ) | Cyclopentyl ring carbons |

| 21.2 | Methyl ( CH3 ) | Aromatic methyl |

Infrared (ATR-FTIR) Spectroscopy

Causality of Vibrational Modes

Infrared spectroscopy provides orthogonal validation of the functional groups. The primary amine ( −NH2 ) is definitively identified by the presence of two distinct N-H stretching bands (symmetric and asymmetric) above 3300 cm⁻¹. If the molecule were a secondary amine, only a single band would be present. The strong C-O-C stretching band near 1220 cm⁻¹ confirms the presence of the alkyl aryl ether.

ATR-FTIR Protocol

-

Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) immediately before the sample to digitally subtract atmospheric H2O and CO2 .

-

Acquisition: Place 1-2 mg of the neat sample onto the crystal. Apply pressure via the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

| 3450, 3360 | Medium | N-H Stretch (Asym & Sym) | Primary amine ( −NH2 ) |

| 2950, 2865 | Strong | C-H Stretch | Aliphatic cyclopentyl/methyl groups |

| 1620 | Medium | N-H Bend | Primary amine |

| 1510, 1460 | Strong | C=C Stretch | Aromatic ring |

| 1220, 1040 | Strong | C-O-C Stretch | Alkyl aryl ether linkage |

| 800 | Strong | C-H Out-of-plane bend | 1,2,4-trisubstituted benzene |

Conclusion

The comprehensive characterization of 2-(Cyclopentylmethoxy)-5-methylaniline requires a synergistic approach utilizing MS, NMR, and IR spectroscopy. By understanding the electronic drivers behind the upfield NMR shifts, the predictable neutral loss of methylenecyclopentane in MS/MS, and the distinct vibrational modes of the primary amine in IR, researchers can confidently validate the structural integrity of this critical pharmaceutical intermediate.

References

-

Semantic Scholar / ResearchGate. Mass Spectrometry and Gas‐Phase Chemistry of Anilines. Published in Mass Spectrometry Reviews. Available at:[Link]

A Senior Application Scientist's Guide to the Computational Modeling of 2-(Cyclopentylmethoxy)-5-methylaniline

Abstract

This technical guide provides a comprehensive framework for the computational modeling of 2-(Cyclopentylmethoxy)-5-methylaniline, a novel aniline derivative with potential applications in drug discovery and materials science. As direct experimental and computational data for this specific molecule are not widely available, this document serves as a predictive and instructional manual, synthesizing established, field-proven computational methodologies. We will detail the strategic application of quantum chemical calculations and molecular dynamics simulations to elucidate the structural, electronic, and dynamic properties of this compound. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols necessary to model this molecule and its interactions with biological targets. Our focus is on the causality behind methodological choices, ensuring a self-validating and robust computational workflow, from initial structure optimization to advanced protein-ligand docking simulations.

Introduction: The Rationale for Modeling a Novel Aniline Derivative

Aniline and its derivatives are cornerstone structures in medicinal chemistry and materials science, known for their versatile chemical properties and biological activities.[1][2] The target of this guide, 2-(Cyclopentylmethoxy)-5-methylaniline, presents a unique combination of a flexible cyclopentylmethoxy side chain and a substituted aniline core. This structure suggests potential for nuanced interactions with biological macromolecules, making it a person of interest for rational drug design.

Computational modeling provides an indispensable toolkit for predicting molecular properties and behaviors before undertaking costly and time-consuming experimental synthesis and testing.[3] By employing in silico techniques, we can gain deep insights into the molecule's conformational landscape, electronic profile, and potential to interact with protein binding sites. This guide will walk through a logical, multi-tiered computational approach, demonstrating how to build a comprehensive molecular profile from first principles.

Tier 1: Quantum Chemical Calculations for Foundational Insights

Quantum mechanics (QM) calculations are fundamental to understanding a molecule's intrinsic electronic properties, which govern its reactivity, stability, and intermolecular interactions.[4] Density Functional Theory (DFT) is the workhorse for these investigations in drug discovery due to its balance of accuracy and computational efficiency.[4]

Objective: Elucidating Electronic Structure and Reactivity

Our primary goals with QM are to determine the molecule's stable three-dimensional geometry and to characterize its electronic landscape. This includes mapping the electrostatic potential and analyzing the frontier molecular orbitals (HOMO and LUMO), which are critical indicators of chemical reactivity.[3][5]

Protocol: Geometry Optimization and Electronic Property Calculation

This protocol outlines the steps for a standard DFT-based analysis.

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

-

Initial Structure Generation:

-

Construct the 2D structure of 2-(Cyclopentylmethoxy)-5-methylaniline using a molecular editor (e.g., ChemDraw, Avogadro).

-

Convert the 2D structure to a preliminary 3D conformation.

-

-

Geometry Optimization:

-

Causality: The initial 3D structure is not at its lowest energy state. Geometry optimization is required to find the most stable conformer.

-

Method: Employ the B3LYP hybrid functional. This functional is widely used and provides a robust description of electron correlation for many organic molecules.[6]

-

Basis Set: Use the 6-31G(d) basis set. The "(d)" indicates the addition of polarization functions on heavy atoms, which is crucial for accurately describing the geometry and electronic distribution around the ether oxygen and the amine nitrogen.

-

Input Command (Gaussian Example):

-

-

Electronic Property Analysis:

-

Causality: Once the optimized geometry is obtained, we can calculate properties that describe the molecule's reactivity and interaction potential.

-

Calculations:

-

Molecular Electrostatic Potential (MEP): Visualize where the molecule is electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, indicate the molecule's chemical reactivity and kinetic stability. [5] * Input Command (Gaussian Example for additional properties):

The Pop=Reg keyword requests the necessary output for orbital analysis.

-

-

Data Presentation: Predicted Molecular Properties

The results of the QM calculations should be summarized for clarity.

| Property | Predicted Value (Illustrative) | Significance in Drug Discovery |

| Total Energy (Hartree) | -655.123 | A measure of the molecule's stability. |

| Dipole Moment (Debye) | 2.45 | Indicates overall molecular polarity, affecting solubility and membrane permeability. |

| HOMO Energy (eV) | -5.8 | Relates to the ability to donate electrons (e.g., in charge-transfer interactions). |

| LUMO Energy (eV) | -0.5 | Relates to the ability to accept electrons (e.g., in reactions with nucleophiles). |

| HOMO-LUMO Gap (eV) | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Visualization: Quantum Mechanical Workflow

The logical flow of the quantum calculations can be visualized as follows.

Caption: Workflow for Quantum Chemical Analysis.

Tier 2: Molecular Dynamics for Conformational and Solvation Analysis

While QM provides a static, gas-phase picture, molecules in a biological context are dynamic and solvated. Molecular Dynamics (MD) simulations bridge this gap by modeling the atomistic movements of the molecule and its environment over time. [7][8]This is crucial for understanding the conformational flexibility of the cyclopentylmethoxy side chain and how the molecule interacts with water.

Objective: Exploring Conformational Space and Solvation

The goals of MD are to sample the accessible conformations of 2-(Cyclopentylmethoxy)-5-methylaniline in an aqueous environment and to characterize its solvation properties. This information is vital for understanding how the molecule might adapt its shape to fit into a protein binding pocket. [9]

Protocol: Small Molecule MD Simulation in Explicit Solvent

This protocol details a standard MD simulation setup.

Software: GROMACS, AMBER, or similar MD engines.

Methodology:

-

System Preparation:

-

Force Field Parameterization:

-

Causality: Classical MD simulations require a force field to describe the potential energy of the system. While standard force fields (e.g., AMBER, CHARMM) are well-parameterized for proteins, they often lack parameters for novel small molecules.

-

Action: Use a tool like Antechamber or the CHARMM General Force Field (CGenFF) to generate topology and parameter files for 2-(Cyclopentylmethoxy)-5-methylaniline. The QM-derived electrostatic potential from Tier 1 should be used to derive high-quality partial charges (e.g., using the RESP fitting procedure).

-

-

Solvation:

-

Causality: To simulate a biologically relevant environment, the molecule must be solvated.

-

Action: Place the parameterized molecule in the center of a periodic box (e.g., a cubic box with 1.0 nm spacing from the molecule to the edge). Fill the box with a pre-equilibrated explicit water model, such as TIP3P or SPC/E.

-

-

Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

-

-

Simulation Execution:

-

Energy Minimization:

-

Causality: The initial solvated system will have steric clashes. A steepest descent energy minimization is necessary to relax the system.

-

-

Equilibration (NVT and NPT):

-

Causality: The system must be brought to the desired temperature and pressure before the production simulation.

-

Action:

-

Run a short (e.g., 100 ps) simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature (e.g., 300 K).

-

Run a subsequent, longer (e.g., 500 ps) simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure (e.g., 1 bar) and density.

-

-

-

Production MD:

-

Causality: This is the main data-gathering phase of the simulation.

-

Action: Run the simulation for a sufficient length of time to sample the conformational space of the molecule. For a small molecule, 100 ns is often a good starting point. [10]Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone relative to the starting structure to assess when the simulation has reached equilibrium.

-

Conformational Clustering: Group similar structures from the trajectory to identify the most populated conformations.

-

Radial Distribution Function (RDF): Calculate the RDF between specific atoms on the molecule (e.g., the amine nitrogen or ether oxygen) and water molecules to understand the local solvation structure.

-

Visualization: MD Simulation Pipeline

This diagram illustrates the key stages of setting up and running an MD simulation.

Caption: Pipeline for Molecular Dynamics Simulation.

Tier 3: Application in Drug Discovery - Molecular Docking

With a solid understanding of the molecule's intrinsic properties and conformational preferences, we can now model its interaction with a hypothetical protein target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. [11]

Objective: Predicting Binding Mode and Affinity

The goal is to predict how 2-(Cyclopentylmethoxy)-5-methylaniline might bind to a protein active site and to estimate the strength of this interaction (binding affinity). This provides a testable hypothesis for experimental validation.

Protocol: Protein-Ligand Docking

This protocol outlines a typical docking workflow using a common tool.

Software: AutoDock Vina, MOE, or similar docking programs. [12][13] Methodology:

-

Receptor and Ligand Preparation:

-

Receptor:

-

Obtain a 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the structure by removing water molecules and co-factors not relevant to binding, adding hydrogen atoms, and assigning partial charges. [11] * Ligand:

-

Use the low-energy conformer obtained from the QM geometry optimization as the starting structure for the ligand.

-

Define the rotatable bonds in the molecule, which the docking algorithm will be allowed to change. AutoDock tools can do this automatically. [11]

-

-

-

Binding Site Definition:

-

Causality: The docking algorithm needs to know where to search for a binding pose.

-

Action: Define a "search space" or "grid box" that encompasses the known or predicted active site of the protein. If the binding site is unknown, blind docking (using a grid box that covers the entire protein) can be performed, though it is less accurate. [14]

-

-

Docking Execution:

-

Causality: The docking program will systematically sample different conformations and orientations of the ligand within the search space, scoring each pose.

-

Action: Run the docking simulation. AutoDock Vina uses an empirical scoring function to estimate the binding affinity (in kcal/mol) for the top-ranked poses.

-

Exhaustiveness: Increase the exhaustiveness parameter to improve the thoroughness of the conformational search, at the cost of longer computation time.

-

-

Results Analysis:

-

Binding Affinity: The predicted binding affinity (a negative value, where more negative is better) provides a quantitative estimate of binding strength.

-